

Application Note and Protocol: Electrophilic Bromination of trans--Cinnamic Acid

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Compound of Interest

Compound Name: Pyridinium bromide

Cat. No.: B8452845

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Introduction

The electrophilic addition of halogens to alkenes is a fundamental reaction in organic synthesis, providing a reliable method for the introduction of two vicinal functional groups. This application note details the procedure for the bromination of trans-cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid. The reaction proceeds via an anti-addition mechanism, leading to the formation of a specific pair of enantiomers.[1][2] The stereochemical outcome of this reaction is determined by the formation of a bridged bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-fashion.[2] The melting point of the resulting product can be used to confirm the stereochemistry of the addition.[1][3][4] This procedure provides a robust method for the synthesis of 2,3-dibromo-3-phenylpropanoic acid, a valuable intermediate in the synthesis of various organic compounds.

Reaction Scheme

trans-Cinnamic acid reacts with bromine to form 2,3-dibromo-3-phenylpropanoic acid.[3]

Overall Reaction: $\text{C}_6\text{H}_5\text{CH}=\text{CHCOOH} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{Br})\text{CH}(\text{Br})\text{COOH}$

The expected products from the anti-addition to trans-cinnamic acid are the (2R, 3S) and (2S, 3R) enantiomers, which have a reported melting point of approximately 202-204 °C.[1] A syn-addition would result in the (2R, 3R) and (2S, 3S) enantiomers, which have a lower melting point of around 93.5-95 °C.[1]

Materials and Methods

Reagents and Equipment:

- trans-Cinnamic acid
- Glacial acetic acid
- Pyridinium tribromide
- Ethanol
- Deionized water
- Round-bottom flask (50 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Buchner funnel and filter flask
- Melting point apparatus

Safety Precautions:

- Pyridinium tribromide is corrosive and a lachrymator.[3]
- Glacial acetic acid is corrosive and has a strong odor.[3]
- All procedures should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Data Presentation

Parameter	Value	Reference
Reactants		
trans-Cinnamic acid (MW)	148.16 g/mol	[1]
Pyridinium tribromide (MW)	319.86 g/mol	
Product		
2,3-Dibromo-3-phenylpropanoic acid (MW)	307.97 g/mol	[1]
Stereoisomers		
(2R,3S) & (2S,3R) enantiomers (erythro) MP	202-204 °C	[1]
(2R,3R) & (2S,3S) enantiomers (threo) MP	93.5-95 °C	[1]
Solvents		
Glacial Acetic Acid	Solvent for reaction	[3]
Ethanol/Water	Mixed solvent for recrystallization	[3]

Experimental Protocol

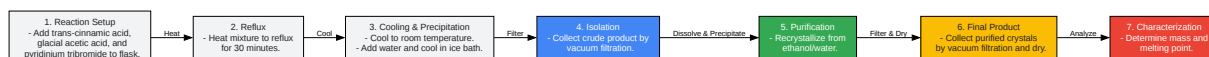
1. Reaction Setup: a. To a 50 mL round-bottom flask, add 8.0 mmol of trans-cinnamic acid.[3] b. Add 4.0 mL of glacial acetic acid to the flask.[3] c. Add 8.0 mmol of pyridinium tribromide to the reaction mixture.[3] d. Place a magnetic stir bar into the flask.[3] e. Assemble a reflux apparatus by attaching a condenser to the round-bottom flask.[3]

2. Reaction Procedure: a. Gently heat the reaction mixture to reflux using a heating mantle or water bath.[5] b. Continue to reflux the mixture for approximately 30 minutes.[2] The orange-red color of the bromine should fade as the reaction progresses.[5] c. After the reflux period, allow the mixture to cool to room temperature.

3. Product Isolation and Purification: a. Add 15 mL of water to the reaction mixture and then cool it further in an ice bath to induce crystallization.[3] b. Collect the crude product by vacuum filtration using a Buchner funnel.[3] c. Wash the crystals with a small amount of cold deionized water.[3] d. Purify the crude product by recrystallization using a mixed solvent system of ethanol and water.[3] i. Dissolve the crude product in a minimal amount of hot ethanol.[3] ii. While the solution is still hot, add hot water dropwise until the solution becomes cloudy.[3] iii. Reheat the solution until it becomes clear again. If necessary, add a small amount of hot ethanol to redissolve any precipitate.[3] iv. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[3] e. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.[3] f. Allow the crystals to air dry completely.

4. Characterization: a. Weigh the dry, purified product to determine the percent yield. b. Determine the melting point of the purified 2,3-dibromo-3-phenylpropanoic acid and compare it to the literature values to ascertain the stereochemical outcome of the reaction.[1][3]

Visualization of Experimental Workflow



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Caption: Workflow for the synthesis of 2,3-dibromo-3-phenylpropanoic acid.

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